Bis-propargyl-PEG11: An In-depth Technical Guide for Researchers and Drug Development Professionals
Bis-propargyl-PEG11: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bis-propargyl-PEG11 is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1] Its structure features a central polyethylene glycol chain of eleven ethylene glycol units, flanked by two terminal propargyl groups.[2][3] These propargyl groups, containing a terminal alkyne, are highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[4][5] This reactivity, combined with the advantageous properties of the PEG linker, makes Bis-propargyl-PEG11 a valuable component in the construction of complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC, and PEG linkers like Bis-propargyl-PEG11 are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide optimal spacing for the formation of a productive ternary complex between the target protein and the E3 ligase.
This technical guide provides a comprehensive overview of Bis-propargyl-PEG11, including its physicochemical properties, synthesis, and detailed protocols for its application in click chemistry and PROTAC development.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Bis-propargyl-PEG11 is presented in Table 1. This data is essential for researchers in designing experiments, preparing solutions, and understanding the behavior of the molecule in various chemical and biological systems.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₈H₅₀O₁₂ | |
| Molecular Weight | 578.69 g/mol | |
| CAS Number | 1351373-49-3 | |
| Appearance | Solid-Liquid Mixture | |
| Purity | ≥97% | |
| Storage Temperature | 4°C | |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | |
| Topological Polar Surface Area (TPSA) | 110.76 Ų | |
| logP (calculated) | 0.452 | |
| Number of H-Bond Acceptors | 12 | |
| Number of H-Bond Donors | 0 | |
| Number of Rotatable Bonds | 35 |
Experimental Protocols
Synthesis of Bis-propargyl-PEG11
Materials:
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Undecaethylene glycol (PEG11-diol)
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Propargyl bromide (80% solution in toluene)
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Sodium hydride (NaH) (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add undecaethylene glycol (1.0 eq) to a round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.
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Reaction: After the addition of NaH is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Propargylation: Cool the reaction mixture back to 0°C and add propargyl bromide (2.5 eq) dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Bis-propargyl-PEG11.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for the copper-catalyzed click reaction between an azide-containing molecule and Bis-propargyl-PEG11. This reaction is widely used for bioconjugation and the assembly of complex molecular structures.
Materials:
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Bis-propargyl-PEG11
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Azide-functionalized molecule of interest
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand
-
Solvent (e.g., water, DMSO, DMF, or a mixture)
Procedure:
-
Stock Solutions:
-
Prepare a stock solution of Bis-propargyl-PEG11 in the chosen solvent.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Bis-propargyl-PEG11 (1.0 eq)
-
Azide-functionalized molecule (2.2 eq)
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Copper ligand (e.g., THPTA, 0.5 eq)
-
Copper(II) sulfate (0.1 eq)
-
-
Initiation: Add sodium ascorbate (1.0 eq) to the reaction mixture to initiate the click reaction.
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Purification: Upon completion, the desired product can be purified by an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Quantitative Analysis of Reaction Yield:
The yield of the CuAAC reaction can be determined using various analytical techniques. For example, a study on the CuAAC reaction of a PEG-functionalized alkyne reported yields of up to 87.14% after 48 hours. Another study investigating CuAAC reactions in molten PEG2000 also reported good yields. The specific yield will depend on the substrates, reaction conditions, and purification method.
PROTAC Synthesis using Bis-propargyl-PEG11 via Click Chemistry
This protocol outlines a modular approach for the synthesis of a PROTAC molecule using Bis-propargyl-PEG11 as a linker, connecting a target protein ligand and an E3 ligase ligand via two separate click reactions.
Materials:
-
Bis-propargyl-PEG11
-
Azide-functionalized target protein ligand
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Azide-functionalized E3 ligase ligand
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Appropriate solvents (e.g., DMF, DMSO)
Procedure:
-
Step 1: First Click Reaction - Ligation of the Target Protein Ligand
-
Follow the general CuAAC protocol described above to react Bis-propargyl-PEG11 (1.0 eq) with the azide-functionalized target protein ligand (1.1 eq).
-
After the reaction is complete, purify the resulting mono-alkyne-PEG-ligand conjugate using an appropriate chromatographic method to remove unreacted starting materials.
-
-
Step 2: Second Click Reaction - Ligation of the E3 Ligase Ligand
-
Take the purified mono-alkyne-PEG-ligand from Step 1 (1.0 eq) and react it with the azide-functionalized E3 ligase ligand (1.1 eq) using the same CuAAC protocol.
-
-
Step 3: Final Purification
-
Purify the final PROTAC molecule using reverse-phase HPLC to obtain a highly pure product.
-
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the modular workflow for synthesizing a PROTAC molecule using Bis-propargyl-PEG11 and click chemistry.
Caption: Modular workflow for PROTAC synthesis using Bis-propargyl-PEG11.
PROTAC Mechanism of Action: Targeted Protein Degradation
The following diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs leverage the endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The following diagram outlines the key steps in this signaling pathway.
Caption: The Ubiquitin-Proteasome signaling pathway.
Conclusion
Bis-propargyl-PEG11 is a highly valuable and versatile chemical tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, featuring two terminal alkyne groups on a flexible and biocompatible PEG linker, makes it an ideal building block for the construction of complex molecular architectures through efficient and specific click chemistry reactions. As demonstrated in this guide, its application in the synthesis of PROTACs highlights its potential to contribute to the development of novel therapeutics for a wide range of diseases. The provided protocols and diagrams serve as a practical resource for scientists looking to incorporate this powerful reagent into their research endeavors.
References
- 1. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-propargyl-PEG11 | 1351373-49-3 [sigmaaldrich.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
